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L-GLUTAMINE (2,3,3,4,4-D5, 15N2)

Cat. No.: B1580144
M. Wt: 153.16
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Description

Significance of Stable Isotope Labeling in Metabolic Studies

Stable isotope labeling has become a cornerstone of modern metabolic research, a field often referred to as metabolomics. nih.gov By introducing molecules labeled with stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into cells, tissues, or whole organisms, scientists can trace the transformation of these molecules through various biochemical reactions. nih.gov This technique, often coupled with powerful analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise measurement of metabolic fluxes—the rates at which metabolites are converted into other substances. maranasgroup.com

The use of stable isotopes offers several advantages over radioactive tracers. They are non-radioactive, making them safer to handle and use in a wider range of experimental settings, including in human studies. Furthermore, the ability to incorporate multiple stable isotopes into a single molecule provides a more detailed picture of its metabolic journey.

Rationale for Deuterium and Nitrogen-15 Labeling in L-Glutamine (2,3,3,4,4-D5, 15N2)

The specific labeling pattern of L-Glutamine (2,3,3,4,4-D5, 15N2) is strategically designed to provide comprehensive information about glutamine metabolism. Glutamine is a crucial nutrient for many cells, serving as a key source of both carbon and nitrogen for the synthesis of other amino acids, nucleotides (the building blocks of DNA and RNA), and for energy production. nih.gov

The inclusion of two nitrogen-15 (¹⁵N₂) atoms allows researchers to track the fate of both nitrogen atoms in the glutamine molecule. nih.gov One nitrogen is in the amine group of the amino acid backbone, while the other is in the amide side chain. These two nitrogen atoms can be directed into different metabolic pathways. For instance, the amide nitrogen is a key donor for the synthesis of nucleotides and other amino acids. nih.gov By tracing the ¹⁵N, scientists can quantify the contribution of glutamine to these essential biosynthetic processes. nih.gov

The five deuterium (D5) atoms at the 2, 3, and 4 positions of the glutamine carbon skeleton serve a dual purpose. Firstly, they act as a stable isotopic marker for the carbon backbone of the molecule. This allows researchers to follow the carbon atoms as they are incorporated into other metabolites, such as those in the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism. Secondly, the presence of deuterium can sometimes alter the relaxation properties of adjacent atoms in NMR spectroscopy, which can be advantageous in certain advanced imaging techniques like hyperpolarized MRI. nih.gov

By combining both deuterium and nitrogen-15 labeling in a single molecule, researchers can simultaneously track the fate of both the carbon and nitrogen components of glutamine, providing a more complete and quantitative understanding of its metabolic roles in health and disease. nih.gov

Historical Context of L-Glutamine as a Metabolic Precursor in Research

The recognition of L-glutamine's importance in metabolism dates back to the mid-20th century. Early studies identified it as the most abundant free amino acid in the body and a key player in various metabolic processes. nih.gov Its role as a significant respiratory fuel for the gut and immune cells was established through pioneering research. nih.gov

The advent of isotopic labeling techniques allowed for a more in-depth investigation of glutamine's function. Initially, studies with ¹⁴C-labeled glutamine helped to delineate its catabolic pathways. Later, the use of stable isotopes like ¹³C and ¹⁵N provided a safer and more detailed means to study its metabolism in a variety of contexts, including in human subjects. These studies have been instrumental in revealing the critical role of glutamine in cancer cell metabolism, where many tumors become "addicted" to glutamine for their growth and survival. youtube.com The development of multi-labeled tracers like L-Glutamine (2,3,3,4,4-D5, 15N2) represents the latest advancement in this long line of research, offering unprecedented detail in the study of this vital amino acid. nih.gov

Detailed Research Findings

The use of L-Glutamine (2,3,3,4,4-D5, 15N2) and similar multi-labeled glutamine tracers has yielded significant insights into cellular metabolism, particularly in the context of cancer. The following table summarizes representative findings from a study utilizing a similar tracer, [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine, to investigate the effects of a glutaminase (B10826351) inhibitor (a type of anti-cancer drug) on pancreatic cancer cells.

MetaboliteIsotopologueChange in Labeling with Glutaminase InhibitorMetabolic Pathway Implication
Glutamate (B1630785)m+5DecreasedReduced conversion of glutamine to glutamate, the first step in glutaminolysis.
Citrate (B86180)m+4DecreasedReduced entry of glutamine-derived carbon into the TCA cycle.
Succinatem+4DecreasedDownstream impact on the TCA cycle due to reduced glutamine input.
Malatem+4DecreasedFurther evidence of decreased TCA cycle activity from glutamine.
Aspartatem+4DecreasedReduced synthesis of aspartate from glutamine-derived TCA cycle intermediates.

This data is representative of findings from a study using a multi-labeled glutamine tracer to show that inhibiting glutaminase reduces the contribution of glutamine to the TCA cycle in cancer cells. nih.gov The "m+x" notation refers to the mass isotopologue, indicating the number of heavy isotopes (in this case, from the labeled glutamine) incorporated into the metabolite.

Properties

Molecular Weight

153.16

Purity

98%

Origin of Product

United States

Advanced Analytical Techniques for Isotopic Metabolomics and Fluxomics

Nuclear Magnetic Resonance (NMR) Spectroscopy in L-Glutamine (2,3,3,4,4-D5, 15N2) Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive analytical technique that can identify and quantify molecules based on the magnetic properties of their atomic nuclei. Different isotopes have distinct NMR properties, making NMR an ideal method for tracking isotopically labeled compounds in biological systems.

¹H-NMR Applications in D-Labeled Glutamine Studies

Proton Nuclear Magnetic Resonance (¹H-NMR) is a fundamental technique in metabolic analysis. In studies involving deuterium-labeled compounds like L-Glutamine (2,3,3,4,4-D5, 15N2), ¹H-NMR offers an indirect method for tracing the deuterium (B1214612) labels. The principle lies in the fact that deuterium nuclei (²H) are not detected in a standard ¹H-NMR spectrum. When a proton (¹H) on a molecule is replaced by a deuteron (B1233211) (²H), the corresponding signal vanishes from the ¹H spectrum.

For L-Glutamine (2,3,3,4,4-D5), the protons at positions 2, 3, and 4 are replaced by deuterium. Therefore, the signals corresponding to these positions would be absent in the ¹H-NMR spectrum of the labeled compound. As this glutamine molecule is metabolized, the deuterium atoms are incorporated into other molecules. The presence of these deuterium atoms can be inferred by observing the disappearance or reduction of specific proton signals in the ¹H-NMR spectra of downstream metabolites. For instance, if the deuterated backbone is used to synthesize glutamate (B1630785), the corresponding proton signals in the glutamate spectrum will be diminished.

A more advanced application is Deuterium Metabolic Imaging (DMI), a technique that directly detects the deuterium signal. However, indirect detection through ¹H-MRS remains a valuable and accessible method. Researchers have demonstrated the feasibility of detecting deuterium-labeled downstream glucose metabolites, such as glutamate and glutamine (Glx), by observing the signal decrease in dynamic ¹H-MR spectra. medrxiv.org This decrease is a result of the deuterium-to-proton exchange in the molecules, providing a way to map metabolic dynamics non-invasively. medrxiv.org

¹³C-NMR Applications in L-Glutamine Metabolism (Referencing common ¹³C glutamine tracers for methodological relevance)

While L-Glutamine (2,3,3,4,4-D5, 15N2) is not labeled with ¹³C, the methodologies developed for ¹³C-labeled glutamine tracers are highly relevant for understanding how NMR can be used to probe the carbon backbone's fate. Carbon-13 NMR (¹³C-NMR) directly tracks the carbon atoms through metabolic pathways.

Researchers commonly use uniformly labeled [U-¹³C₅]glutamine or positionally labeled tracers like [1-¹³C]glutamine to investigate cellular metabolism. nih.gov When a cell metabolizes [U-¹³C₅]glutamine, all five carbon atoms in the resulting metabolites, such as glutamate and α-ketoglutarate, will be ¹³C. researchgate.net This enrichment can be clearly detected by ¹³C-NMR. The analysis of the labeling patterns in downstream metabolites of the Tricarboxylic Acid (TCA) cycle, such as citrate (B86180) and malate, reveals the specific pathways that are active. For example, the conversion of glutamine to α-ketoglutarate and its subsequent entry into the TCA cycle can be quantitatively assessed. nih.govsemanticscholar.org

¹⁵N-NMR Spectroscopy for Nitrogen Flux Analysis

The presence of two ¹⁵N atoms in L-Glutamine (2,3,3,4,4-D5, 15N2) makes it an excellent tracer for nitrogen metabolism, which can be monitored using ¹⁵N-NMR spectroscopy. Glutamine is a primary nitrogen donor for the synthesis of many essential molecules, including other amino acids and nucleotides. nih.govmdpi.com

Using ¹⁵N-labeled glutamine, researchers can track the flow of nitrogen from glutamine into various metabolic pools. nih.gov For instance, the amide (γ-nitrogen) group of glutamine is used in the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. nih.gov ¹⁵N-NMR can distinguish between the amide nitrogen and the α-amino nitrogen, allowing for a detailed analysis of their distinct metabolic fates.

Studies using ¹⁵N-NMR have been instrumental in quantifying the rates of glutamine synthesis and transport in the brain. By infusing [¹⁵N]-ammonium acetate (B1210297) and monitoring the incorporation of ¹⁵N into glutamine and glutamate, researchers have been able to estimate the rate of total glutamine synthesis. nih.gov The observation of ¹⁵N dilution in specific positions, such as the [2-¹⁵N]glutamine pool, provides evidence for the activity of pathways like the glutamate-glutamine cycle. nih.gov This highlights the power of ¹⁵N-NMR in dissecting complex nitrogen flux networks in vivo.

Quantitative Isotopic Enrichment Determination by NMR

A key advantage of NMR spectroscopy is its ability to provide quantitative data on isotopic enrichment. The area under an NMR peak is directly proportional to the number of nuclei contributing to that signal. This allows for the precise determination of the relative amounts of labeled and unlabeled metabolites in a sample. rsc.org

To calculate isotopic enrichment, one compares the integrated area of the signal from the isotopically labeled metabolite to the total signal from both the labeled and unlabeled forms of that metabolite. For example, in a ¹³C-NMR experiment using [U-¹³C₅]glutamine, the enrichment in the glutamate pool can be calculated by comparing the intensity of the ¹³C-labeled glutamate signals to the total glutamate signal (including any naturally abundant ¹³C).

This quantitative approach is essential for metabolic flux analysis (MFA), where the rates of metabolic reactions are calculated based on the distribution of isotopic labels throughout a metabolic network. nih.gov The accuracy of these measurements allows for the construction of detailed metabolic models and the identification of changes in pathway activity under different physiological or pathological conditions. The test-retest variability for measuring ¹³C labeling of glutamate and glutamine has been reported, demonstrating the reproducibility of these quantitative methods. uu.nl

Mass Spectrometry (MS) for Isotopic Distribution Analysis

Mass Spectrometry (MS) is another cornerstone technique for metabolomics and isotopic tracing. It measures the mass-to-charge ratio (m/z) of ions, allowing for the sensitive detection and identification of molecules. When combined with a separation technique like liquid chromatography, it becomes a powerful tool for analyzing complex biological samples. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS in Metabolic Tracing

Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used for metabolic tracing studies involving isotopically labeled compounds such as L-Glutamine (2,3,3,4,4-D5, 15N2). nih.govisotope.com The initial step involves separating the metabolites in a sample using liquid chromatography. The separated compounds then enter the mass spectrometer, where they are ionized and their m/z is measured.

The incorporation of stable isotopes results in a predictable increase in the mass of a molecule. L-Glutamine (2,3,3,4,4-D5, 15N2) has a mass that is seven units higher than its unlabeled counterpart due to the five deuterium atoms and two ¹⁵N atoms. This mass shift allows the mass spectrometer to selectively detect the labeled glutamine and its metabolic products. By monitoring the m/z values corresponding to the labeled metabolites, researchers can trace their fate through various metabolic pathways. researchgate.netmdpi.com

Tandem mass spectrometry (LC-MS/MS) provides an additional layer of specificity. In an MS/MS experiment, a specific ion (a "parent" ion) is selected and fragmented, and the masses of the resulting "daughter" ions are measured. This fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity and determine the location of the isotopic labels within the molecule.

A critical consideration in the LC-MS analysis of glutamine is the potential for in-source cyclization, where glutamine is converted to pyroglutamic acid in the ion source of the mass spectrometer. nih.govacs.org This artifact can lead to inaccurate quantification. However, this issue can be mitigated by using optimized chromatographic conditions that separate glutamine from pyroglutamic acid and by employing isotopic internal standards for correction. nih.govacs.org

The following table provides an example of expected mass shifts for L-glutamine and a primary metabolite when using L-Glutamine (2,3,3,4,4-D5, 15N2) as a tracer.

CompoundUnlabeled Monoisotopic MassLabeled Monoisotopic Mass (from L-Gln-D5,N2)Mass Shift (M+)Pathway
L-Glutamine146.0691153.1005M+7Tracer Input
L-Glutamate147.0532154.0846M+7Glutaminase (B10826351)
α-Ketoglutarate146.0266151.0579M+5Glutamate Dehydrogenase

This table is for illustrative purposes. The exact mass of metabolites will depend on the specific metabolic reactions and the retention of labels.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of isotopically labeled metabolites like the derivatives of L-glutamine. This method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. For volatile compounds or those that can be made volatile through chemical derivatization, GC-MS offers high-resolution separation and distinct mass fragmentation patterns, which are essential for distinguishing between different isotopologues.

In the context of glutamine analysis, derivatization is a critical step. A common method involves the acylation of glutamine with trifluoroacetic anhydride (B1165640) to form an N,N-bis-trifluoroacetyl-L-glutamine derivative. nih.gov This process enhances the volatility of the amino acid, making it suitable for GC analysis. The subsequent mass spectrometric analysis allows for the determination of 15N enrichment in specific nitrogen atoms within the glutamine molecule, such as the amino-N and the amide-N. nih.gov

Research has demonstrated the capability of GC-MS to detect as low as 0.5 atom% excess of 15N in plasma samples as small as 10 microliters, showcasing its sensitivity. nih.gov In one study, after the infusion of 15NH4Cl, GC-MS was used to measure the appearance of 15N in both the amino and amide positions of glutamine, reaching plateau levels of 3.7 and 2.6 atom% excess, respectively. nih.gov Another method involves the enzymatic hydrolysis of glutamine, followed by derivatization to an N-TFA-glutamate derivative, which showed a linear response for [amide-15N]glutamine in the 0.5-21.5 atom % excess range. iaea.orgnih.gov These approaches are fundamental for metabolic studies tracking nitrogen flux and can be adapted for the analysis of L-GLUTAMINE (2,3,3,4,4-D5, 15N2), where the deuterium labeling would provide an additional mass shift, further enhancing its utility as an internal standard for quantification. caymanchem.com

Parameter Description Reference
Derivatization Agent Trifluoroacetic anhydride nih.gov
Derivative Formed N,N-bis-trifluoroacetyl-L-glutamine nih.gov
Sensitivity ~0.5 atom% excess 15N detection nih.gov
Sample Volume As low as 10 µL of plasma nih.gov
Application Determination of 15N enrichment in plasma amino-N and amide-N of glutamine. nih.gov

High-Resolution Mass Spectrometry for Isotopic Fine Structure

High-Resolution Mass Spectrometry (HRMS) provides the capability to resolve complex isotopic patterns, which is particularly valuable when analyzing molecules labeled with multiple heavy isotopes, such as L-GLUTAMINE (2,3,3,4,4-D5, 15N2). HRMS instruments, like Orbitrap or FT-ICR mass spectrometers, can achieve resolving powers high enough to distinguish between ions with very small mass differences. This allows for the observation of the "isotopic fine structure," which arises from the exact mass differences between isotopes (e.g., 13C vs. 15N).

The analysis of sparsely labeled proteins and peptides demonstrates the power of HRMS in resolving complicated isotopic patterns that result from metabolic scrambling and the incorporation of multiple isotopes. nih.gov For a compound like L-GLUTAMINE (2,3,3,4,4-D5, 15N2), the presence of both deuterium and heavy nitrogen isotopes creates a unique and complex isotopic signature. HRMS can resolve the individual peaks corresponding to the different isotopologues, allowing for accurate quantification of the enrichment levels. nih.gov

The high resolving power, often exceeding 100,000, enables the separation of isobaric interferences, which can be a significant challenge in complex biological matrices. This level of detail is crucial for metabolic flux analysis where precise measurement of isotope incorporation into various downstream metabolites is required.

Technique Advantage Application Example Reference
High-Resolution Mass Spectrometry (HRMS) Resolves complex isotopic patterns and isotopic fine structure.Quantifying the degree of enrichment in sparsely labeled proteins with 15N and 13C. nih.gov
Nanoelectrospray Ionization (nESI) Soft ionization technique suitable for fragile molecules, used with HRMS.Introduction of labeled peptides for isotopic fine structure analysis. nih.gov

Positional Isomer Analysis via Tandem Mass Spectrometry

Tandem Mass Spectrometry (MS/MS) is an indispensable technique for determining the position of isotopic labels within a molecule. This is particularly important for understanding metabolic pathways, as the fate of individual atoms can be tracked. For glutamine, which has two nitrogen atoms, distinguishing between the α-amino nitrogen (2-N) and the amide nitrogen (5-N) is critical for tracing nitrogen metabolism. nih.govresearchgate.net

A common approach for the positional analysis of 15N-labeled glutamine involves derivatization followed by LC-MS/MS. nih.govresearchgate.net One effective method uses dansyl chloride to derivatize the amino acids. nih.govresearchgate.net The resulting dansylated glutamine can then be subjected to fragmentation in the mass spectrometer. The fragmentation pattern is key: the loss of ammonia (B1221849) (NH3) from the amide group allows for the determination of enrichment in the 5-N position. nih.govresearchgate.net Conversely, the formation of a protonated 5-oxopyrrolidine product ion, which retains the α-amino group, is used to determine the enrichment at the 2-N position. nih.govresearchgate.net

This methodology has been successfully applied to trace the precursor-product relationship between glutamine and citrulline, demonstrating that the 15N label from glutamine is incorporated into citrulline. nih.govresearchgate.net The ability to perform such positional isomer analysis is a key advantage of tandem mass spectrometry in metabolic research, providing detailed insights that would be unattainable with other methods.

Analysis Goal Methodology Key Fragment Ions Reference
Determine 15N enrichment of glutamine positional isomers LC/MS/MS of dansyl derivativesLoss of NH3 from the amide group (for 5-N enrichment) nih.govresearchgate.net
Protonated 5-oxopyrrolidine product ion (for 2-N enrichment) nih.govresearchgate.net

Chromatographic Separation Techniques for Labeled Metabolites

The effective separation of labeled metabolites from a complex biological matrix is a prerequisite for accurate mass spectrometric analysis. Various chromatographic techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being one of the most versatile and widely used methods, especially when coupled with mass spectrometry (LC-MS).

For the analysis of polar compounds like glutamine, Reverse-Phase HPLC (RP-HPLC) is a common choice. A study details a simple isocratic RP-HPLC method using a YMC Pack ODS-AQ column with a mobile phase of water and methanol (B129727) for the determination of L-glutamine. researchgate.net This method avoids the need for pre-derivatization, simplifying sample preparation. researchgate.net

In the context of stable isotope tracing studies, LC-MS is frequently the platform of choice. For instance, a liquid chromatography method coupled to a triple quadrupole mass spectrometer has been developed to quantify glutamine-derived 15N flux into nucleosides and nucleobases. nih.gov In such methods, the sample, after extraction, is often reconstituted in a solution like methanol:water with formic acid before injection into the LC-MS system. nih.gov The chromatographic separation, often achieved on a C18 or similar column, ensures that glutamine and its metabolites are well-resolved before they enter the mass spectrometer for detection and quantification. The choice of column, mobile phase composition, and gradient is optimized to achieve the best separation for the specific metabolites of interest.

Enzymatic Reaction Mechanism Elucidation Through Isotopic Labeling

Kinetic Isotope Effects (KIEs) in Glutamine-Metabolizing Enzymes

The study of kinetic isotope effects (KIEs) is a fundamental approach to understanding the rate-limiting steps of enzymatic reactions. When a heavier isotope is substituted for a lighter one at a position involved in bond breaking or formation during the reaction, a change in the reaction rate can be observed. This change, or lack thereof, provides crucial information about the reaction mechanism.

The use of deuterium (B1214612) and ¹⁵N-labeled glutamine has been instrumental in studying various glutamine-metabolizing enzymes. For instance, in the context of glutamate (B1630785) dehydrogenase, which catalyzes the reversible oxidative deamination of glutamate, studies using primary deuterium and ¹⁵N isotope effects have helped to deduce the relative rates of different steps in the catalytic cycle. cdnisotopes.com Similarly, investigations into glutamate mutase have utilized deuterium-labeled substrates to measure intrinsic KIEs, offering insights into hydrogen transfer steps. nih.gov

In vivo studies using deuterium metabolic imaging (DMI) have tracked the metabolism of deuterated substrates like glucose and acetate (B1210297) into glutamate and glutamine. These studies have quantified the deuterium KIEs and label loss, which are essential for accurately measuring metabolic rates. nih.govnih.gov For example, a relatively small KIE of 4-6% was observed for the metabolic products of deuterated glucose and acetate. nih.gov The use of hyperpolarized [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine has also been employed to measure in vivo enzyme kinetics, particularly in the context of cancer, where glutaminase (B10826351) activity is often upregulated. nih.gov

Table 1: Observed Kinetic Isotope Effects in Glutamine-Related Enzyme Studies

Enzyme/SystemIsotopic LabelObserved KIESignificanceReference
Glutamate Dehydrogenase¹⁵NV/K isotope effect of 1.0157-1.0217Indicates breakdown of a tetrahedral intermediate is rate-limiting. nih.gov
In vivo brain metabolism[6,6-²H₂]-glucose~4-6%Quantifies the effect of deuterium on metabolic rates for DMI. nih.gov
In vivo brain metabolism[2-²H₃]-acetate~4-6%Provides data for absolute metabolic rate measurements in vivo. nih.gov
Cytidine Deaminase (mutant)¹⁵N1.033Represents the intrinsic isotope effect on C-N bond cleavage. nih.gov

Stereochemical Investigations of Enzyme Catalysis

The three-dimensional arrangement of atoms in an enzyme's active site dictates the stereochemistry of the reactions they catalyze. Isotopic labeling is a key technique for probing this stereospecificity. By using stereospecifically labeled substrates, such as those containing deuterium, researchers can follow the precise stereochemical course of an enzymatic reaction.

Early studies on glutamine synthetase demonstrated its stereospecificity towards substrates like threo-beta-methyl-D-glutamic acid and for the synthesis of alpha-methyl-L-glutamine. youtube.comwikipedia.org While these studies did not use L-GLUTAMINE (2,3,3,4,4-D5, ¹⁵N₂), they laid the groundwork for using stereochemically defined molecules to understand enzyme mechanisms.

More recently, hydrogen-deuterium exchange (HDX) coupled with mass spectrometry has been used to investigate substrate-induced conformational changes in enzymes like GMP synthetase, which has a glutaminase domain. nih.gov These studies reveal which parts of the enzyme become more or in less accessible to the solvent upon substrate binding, providing clues about the dynamic and stereochemical aspects of catalysis. The use of ¹⁵N-labeled glutamine allows for the tracing of the nitrogen atom, which can be crucial in distinguishing between different potential reaction pathways and intermediates, as demonstrated in studies of asparagine and glutamine metabolism in cell cultures. nih.gov

Allosteric Regulation and Enzyme Activity Modulations

Allosteric regulation, where the binding of a molecule at one site on an enzyme affects the activity at a distant active site, is a critical mechanism for controlling metabolic pathways. Isotopic labeling, particularly with stable isotopes like ¹³C and ¹⁵N, is invaluable for studying these regulatory mechanisms.

A prime example is the study of glutaminase C (GAC), a key enzyme in cancer metabolism that is often "addicted" to glutamine. youtube.com The activity of GAC is allosterically inhibited by small molecules such as BPTES and its more potent analog, CB-839. youtube.com These inhibitors bind to an allosteric site at the interface of the GAC tetramer, locking it in an inactive conformation.

Stable isotope tracing with ¹³C-labeled glutamine is used to monitor the flux of glutamine through metabolic pathways in cancer cells and to assess the impact of allosteric inhibitors. By measuring the incorporation of ¹³C into downstream metabolites using mass spectrometry or NMR, researchers can quantify the extent of enzyme inhibition and its effect on cellular metabolism. For instance, studies have shown that the allosteric inhibitor 968 selectively blocks the enhanced glutaminolysis in transformed cells. nih.gov Furthermore, fluorescence resonance energy transfer (FRET) assays have been developed to study the dimer-to-tetramer transition of GAC, which is necessary for its activation, and how this is affected by allosteric inhibitors. nih.gov These biophysical approaches, combined with isotopic labeling, provide a detailed picture of how enzyme activity is modulated.

Table 2: Allosteric Inhibitors of Glutaminase C (GAC)

InhibitorMechanism of ActionMethod of StudyKey FindingsReference(s)
BPTESBinds to an allosteric site, stabilizing an inactive tetrameric conformation.X-ray crystallography, enzyme kineticsLocks GAC in a nonproductive state. youtube.com
CB-839A more potent analog of BPTES with a similar allosteric mechanism.Enzyme kinetics, cell-based assaysMore potent inhibition of GAC activity compared to BPTES. youtube.com
968 (Bromo-benzophenanthridinone)Preferentially binds to the monomeric, inactive state of GAC.FRET assays, ¹³C-labeled glutamine tracingSelectively blocks enhanced glutaminolysis in transformed cells. nih.gov

Cellular and Molecular Mechanisms Investigated with L Glutamine 2,3,3,4,4 D5, 15n2

Metabolic Reprogramming in In Vitro Cellular Models

A hallmark of many diseases, particularly cancer, is the reprogramming of cellular metabolism to support rapid growth and proliferation. bohrium.comnih.gov L-Glutamine (2,3,3,4,4-D5, 15N2) and other glutamine isotopologues are instrumental in dissecting these metabolic shifts. In numerous cancer cell lines, a phenomenon known as "glutamine addiction" is observed, where cells become highly dependent on glutamine as a source of carbon and nitrogen for various biosynthetic processes. bohrium.comnih.gov

Researchers use stable isotope tracing to quantify the metabolic fate of glutamine's carbon and nitrogen atoms. nih.gov For instance, studies have shown that in many tumor cells, glutamine, rather than glucose, is the primary source of carbon for replenishing the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. nih.govresearchgate.net This process, called glutaminolysis, is crucial for producing energy and the building blocks for nucleotides, non-essential amino acids, and lipids. bohrium.comresearchgate.net

The use of tracers like L-Glutamine (2,3,3,4,4-D5, 15N2) allows for detailed metabolic flux analysis, which measures the rates of biochemical reactions within a cell. nih.govcreative-proteomics.com This has revealed that cancer cells can reroute metabolic pathways in response to their environment. For example, under hypoxic (low oxygen) conditions, some cancer cells utilize glutamine via reductive carboxylation to produce citrate (B86180), a key precursor for fatty acid synthesis. researchgate.net Tracing studies have been pivotal in demonstrating that the metabolic behavior of cancer cells in vitro can differ from tumors in vivo, highlighting the importance of the tumor microenvironment in shaping metabolism. nih.gov The insights gained from these in vitro studies are critical for identifying potential therapeutic targets that exploit the metabolic vulnerabilities of cancer cells. bohrium.comescholarship.org

Table 1: Research Findings on Metabolic Reprogramming Using Glutamine Tracers

Cellular Model Key Finding Significance
Glioblastoma Cells Increased glutamine consumption to support bioenergetic and biosynthetic demands. mdpi.com Demonstrates "glutamine addiction" and highlights glutaminolysis as a therapeutic target. researchgate.netmdpi.com
Renal Fibroblasts Metabolic reprogramming involving increased glutamine consumption is linked to fibrogenesis. nih.gov Identifies metabolic switches as potential targets for anti-fibrotic therapies. nih.gov
Various Cancer Cells Glutamine is a major nitrogen donor for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. bohrium.comnih.gov Links glutamine metabolism directly to the high proliferation rates of cancer cells. nih.gov
Melanoma Cells The TCA cycle remains fully functional even under hypoxic conditions, driven by glutamine. researchgate.net Challenges the traditional view of cancer metabolism solely relying on glycolysis and reveals metabolic flexibility. researchgate.net

Nutrient Sensing and Signaling Pathway Interrogation (e.g., mTORC1)

Cells must be able to sense nutrient availability to coordinate growth and metabolism. The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central signaling hub that integrates signals from nutrients, including amino acids, to control cell growth, proliferation, and autophagy. nih.gov While sensors for amino acids like leucine (B10760876) and arginine have been identified, the mechanism by which mTORC1 senses glutamine has been a subject of intense investigation. embopress.orgnih.gov

Recent studies utilizing glutamine tracers and other molecular techniques have revealed that mTORC1 senses glutamine availability indirectly. embopress.orgnih.gov When glutamine levels are low, it leads to the depletion of other molecules for which glutamine is a precursor. embopress.org Research indicates that the protein kinase GCN2 acts as a primary sensor for the stress induced by the lack of glutamine. nih.govembopress.org Interestingly, the initial activation of GCN2 is not triggered by the absence of glutamine itself, but by the resulting depletion of asparagine, which is synthesized from glutamine. embopress.orgnih.gov

The activation of GCN2 then initiates a cascade of events that lead to the inhibition of mTORC1. nih.govembopress.org This provides a mechanism for cells to halt growth and activate catabolic processes like autophagy when this key nutrient is scarce. nih.gov Some studies suggest that glutamine can also activate mTORC1 through a process called glutaminolysis, where its conversion to α-ketoglutarate is a key step. nih.gov Leucine can act as an allosteric activator for this conversion, providing a link between the sensing of different amino acids. nih.gov The use of isotopically labeled glutamine allows researchers to trace its conversion to downstream metabolites and untangle these complex, interconnected signaling pathways that are crucial for cellular homeostasis. nih.gov

Organelle-Specific Metabolic Pathway Mapping (e.g., Mitochondrial Glutaminolysis)

L-Glutamine (2,3,3,4,4-D5, 15N2) is an invaluable tool for mapping metabolic pathways within specific cellular compartments, most notably the mitochondria. nih.gov Mitochondria are not only the powerhouses of the cell but also central to many biosynthetic and signaling pathways. nih.gov

Glutaminolysis, the catabolism of glutamine, primarily begins in the mitochondria. researchgate.netnih.gov The process starts with the enzyme glutaminase (B10826351) (GLS) converting glutamine to glutamate (B1630785). nih.gov Subsequently, glutamate is converted to the TCA cycle intermediate α-ketoglutarate (aKG). researchgate.netnih.gov By using L-Glutamine labeled with heavy isotopes, researchers can precisely track the entry of glutamine-derived carbons and nitrogens into the mitochondrial TCA cycle. researchgate.netnih.gov

This has been crucial for understanding how cells with mitochondrial dysfunction adapt their metabolism. nih.gov For example, in cells with defects in the electron transport chain, increased glutaminolysis can compensate by providing an alternative source of TCA cycle intermediates (a process called anaplerosis). nih.gov Furthermore, tracing the fate of the nitrogen atoms from L-Glutamine (2,3,3,4,4-D5, 15N2) helps to elucidate their role in the synthesis of other amino acids, nucleotides, and glutathione, a critical antioxidant, within the mitochondria and cytoplasm. bohrium.comnih.gov This detailed mapping provides a clearer picture of the metabolic interplay between different organelles and how this is altered in disease states. nih.gov

Computational Modeling and Data Integration in Isotopic Tracer Studies

Development of Fluxomics Software and Algorithms

Fluxomics, the quantitative study of metabolic fluxes, heavily relies on specialized software and algorithms to translate raw isotopic labeling data into metabolic pathway activities. These tools are critical for handling the complexity of isotopomer distributions and for calculating the rates of metabolic reactions within a network.

The development of fluxomics has led to a variety of software tools designed to address different aspects of metabolic flux analysis. These tools can be broadly categorized based on their underlying algorithms and applications. For instance, ¹³C-based metabolic flux analysis (¹³C-MFA) is a widely used technique that employs computational algorithms to estimate intracellular metabolic fluxes by fitting a metabolic model to the measured isotopic labeling patterns of metabolites. This approach has been instrumental in elucidating the metabolic pathways in a range of organisms, from microbes to mammals.

A key challenge in fluxomics is the development of algorithms that can accurately account for the intricate network of metabolic reactions and the resulting distribution of isotopic labels. To address this, optimization procedures are often employed to find the set of fluxes that best explain the experimental data. For example, algorithms may use an optimization approach to minimize the difference between the predicted and measured labeling patterns, subject to the constraint of non-negative flux values. nih.gov Error estimation for the calculated fluxes is also a critical component, often addressed using statistical methods like bootstrapping. nih.gov

Recent advancements have focused on developing more comprehensive and user-friendly platforms. Web-based platforms and tools with graphical user interfaces have made fluxomics more accessible to a broader range of researchers. wustl.edu Furthermore, the development of algorithms for dynamic metabolic flux analysis allows for the study of metabolic changes over time, providing a more dynamic view of cellular metabolism. wustl.edu

The table below provides an overview of some key software and algorithms used in fluxomics, highlighting their primary functions and applications.

Software/AlgorithmPrimary FunctionKey FeaturesApplication Example
¹³C-MFA Software (e.g., INCA, Metran) Steady-state metabolic flux analysisIsotopomer modeling, flux estimation, statistical analysisQuantifying central carbon metabolism in cultured cells.
Dynamic MFA Algorithms Time-resolved flux analysisIntegration of time-course metabolomics and isotopic labeling dataStudying metabolic adaptations to environmental changes.
Flux Balance Analysis (FBA) Genome-scale metabolic modelingStoichiometric modeling, prediction of metabolic capabilitiesIdentifying essential genes and drug targets in pathogens.
Isotopomer Network Compartmental Analysis (INCA) Comprehensive ¹³C-MFA platformSupports steady-state and dynamic experiments, parallel computingElucidating complex metabolic networks in various organisms.

These computational tools are continuously evolving, with ongoing efforts to improve their accuracy, scalability, and ability to handle increasingly complex biological systems and experimental designs, including the use of advanced tracers like L-GLUTAMINE (2,3,3,4,4-D5, 15N2).

Integration of Isotopic Data with Multi-Omics Datasets (e.g., Transcriptomics, Proteomics, Metabolomics)

To gain a holistic understanding of cellular regulation, it is crucial to integrate data from isotopic tracer studies with other "omics" datasets, such as transcriptomics, proteomics, and metabolomics. nih.gov This multi-omics approach allows researchers to connect changes in metabolic fluxes with alterations in gene expression, protein abundance, and metabolite levels, providing a more complete picture of the cellular response to various stimuli or genetic modifications. nih.govnih.gov

The integration of these diverse data types presents significant computational challenges. arxiv.org A variety of statistical and machine learning methods have been developed to address this, falling into two main categories: multi-staged analysis and meta-dimensional analysis. nih.gov Multi-staged approaches analyze each omics dataset separately and then combine the results, while meta-dimensional methods integrate the data at an earlier stage to identify co-regulated molecules and pathways. nih.gov

Several bioinformatics tools and platforms have been created to facilitate the integration of multi-omics data. These tools often employ sophisticated algorithms to identify correlations and causal relationships between different molecular layers. For example, methods like Multiple Co-Inertia Analysis (MCIA) can be used to identify concordances between different datasets and extract features that are relevant to a specific biological condition. nih.gov Another approach, Joint and Individual Variation Explained (JIVE), decomposes multi-omics data to separate the joint variation between datasets from the individual variations within each dataset. nih.gov

The integration of isotopic data with other omics datasets has proven to be a powerful strategy in various research areas. For instance, in cancer research, combining metabolomics (including flux data) with genomics and proteomics has helped to identify key metabolic pathways that are reprogrammed in tumor cells and to discover potential therapeutic targets. nih.gov

The table below summarizes some of the key methodologies and tools used for multi-omics data integration.

Integration Method/ToolDescriptionApplication Example
Conceptual Integration Combining data based on existing biological knowledge and pathways.Mapping transcriptomic and proteomic changes onto known metabolic networks.
Statistical Integration (e.g., correlation analysis, regression models) Using statistical methods to identify relationships between different omics data types. arxiv.orgCorrelating gene expression levels with metabolic flux rates.
Model-Based Integration (e.g., network-based approaches) Integrating data into a computational model of the biological system.Using a genome-scale metabolic model to predict the effects of gene knockouts on metabolic fluxes.
Machine Learning Approaches (e.g., cooperative learning, pliable lasso) Employing machine learning algorithms to identify patterns and build predictive models from multi-omics data. arxiv.orgPredicting disease subtypes or treatment responses based on integrated omics profiles. arxiv.org

The continued development of these integrative approaches is essential for unraveling the complex regulatory networks that govern cellular function and for translating multi-omics data into actionable biological insights.

Network Reconstruction and Pathway Topology Analysis

A fundamental aspect of systems biology is the reconstruction of metabolic networks and the analysis of their topological properties. researchgate.net Isotopic tracer studies, particularly when combined with other omics data, provide valuable information for refining and validating these network models. nih.gov The use of tracers like L-GLUTAMINE (2,3,3,4,4-D5, 15N2) allows for the direct probing of specific metabolic pathways, helping to confirm predicted connections and uncover novel metabolic routes. nih.gov

Metabolic network reconstruction is the process of assembling all known metabolic reactions in an organism into a comprehensive model. researchgate.net This process typically starts with the annotated genome of the organism and involves extensive literature curation and database mining. nih.gov The resulting network model represents the complete set of metabolic capabilities of the cell.

Once a network is reconstructed, its topology can be analyzed to understand its structural properties and to identify key features, such as hubs (highly connected metabolites or reactions) and modules (densely connected subnetworks). researchgate.net This type of analysis can provide insights into the robustness and efficiency of the metabolic network.

Isotopic tracer data plays a crucial role in the validation and refinement of these reconstructed networks. By tracing the flow of labeled atoms through the network, researchers can confirm the activity of predicted pathways and identify discrepancies between the model and the experimental data. For example, if a tracer experiment shows the labeling of a metabolite that is not connected to the labeled precursor in the reconstructed network, it suggests the presence of a missing or incorrectly annotated reaction.

Furthermore, the integration of flux data from isotopic tracer experiments with network models allows for a more quantitative analysis of pathway usage. This can be particularly informative for understanding how metabolic fluxes are rerouted in response to genetic or environmental perturbations.

The table below highlights key aspects of network reconstruction and pathway topology analysis in the context of isotopic tracer studies.

Analysis TypeDescriptionRole of Isotopic Tracer Data
Metabolic Network Reconstruction Assembling a comprehensive model of all metabolic reactions in an organism. researchgate.netValidation of predicted pathways and identification of novel metabolic routes.
Pathway Topology Analysis Studying the structural properties of the metabolic network, such as connectivity and modularity. researchgate.netProviding experimental evidence for the functional connectivity of pathways.
Flux Balance Analysis (FBA) A mathematical method for predicting metabolic flux distributions in a genome-scale model.Constraining the solution space of FBA models and improving the accuracy of flux predictions.
Disease Module Identification Identifying subnetworks of interacting molecules that are associated with a particular disease. researchgate.netHighlighting metabolic pathways that are dysregulated in disease states.

By combining computational modeling with experimental data from isotopic tracer studies, researchers can build increasingly accurate and predictive models of cellular metabolism, leading to a deeper understanding of complex biological systems.

Future Directions and Emerging Research Avenues for L Glutamine 2,3,3,4,4 D5, 15n2 Research

Advances in Isotopic Labeling Design and Synthesis

The synthesis of complex isotopically labeled compounds like L-Glutamine (2,3,3,4,4-D5, 15N2) is a critical starting point for metabolic research. Future advancements in this area will focus on creating even more sophisticated and specific tracers to answer nuanced biological questions.

Innovations in synthetic chemistry are expected to yield more efficient and cost-effective methods for producing L-Glutamine with deuterium (B1214612) and nitrogen-15 (B135050) labels. google.comgoogle.com This could involve novel catalytic processes or enzymatic reactions to introduce isotopes with high precision and yield. The development of new protective group strategies and purification techniques will also be crucial for ensuring the high chemical and isotopic purity required for sensitive metabolic studies. nih.gov

Furthermore, the design of new isotopic labeling patterns will expand the scope of metabolic investigations. For instance, selectively labeling different positions within the glutamine molecule can provide more detailed information about specific enzymatic reactions and pathway fluxes. The ability to synthesize a wider array of isotopomers will allow researchers to conduct more complex multi-tracer experiments, simultaneously tracking the fate of different atoms within the same molecule.

Novel Analytical Technologies for High-Throughput Isotopic Profiling

The analysis of isotopically labeled metabolites is a key step in tracing experiments. The continued evolution of analytical technologies, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, will significantly enhance the speed, sensitivity, and resolution of isotopic profiling.

High-resolution mass spectrometry (HRMS) is becoming increasingly accessible and is a powerful tool for distinguishing between different isotopologues of a metabolite. nih.govacs.org Future developments in HRMS, such as improved ionization techniques and faster scanning speeds, will enable the analysis of a larger number of samples in a shorter amount of time, facilitating high-throughput metabolomics studies. researchgate.net The coupling of liquid chromatography (LC) with MS (LC-MS) is a well-established technique for separating and identifying labeled metabolites in complex biological mixtures. nih.govmssm.eduresearchgate.net Advances in LC technology, such as the development of new stationary phases and smaller particle sizes, will lead to better separation efficiency and increased sensitivity.

NMR spectroscopy offers a complementary approach to MS for isotopic analysis. nih.gov While generally less sensitive than MS, NMR can provide detailed information about the position of isotopic labels within a molecule without the need for derivatization. nih.govnih.gov Future advancements in NMR technology, such as higher field magnets and cryogenically cooled probes, will improve sensitivity and enable the analysis of lower abundance metabolites.

Expansion of Metabolic Pathway Interrogation

L-Glutamine is a central player in a multitude of metabolic pathways, including the tricarboxylic acid (TCA) cycle, nucleotide synthesis, and amino acid metabolism. nih.govnih.govbosterbio.com The use of L-Glutamine (2,3,3,4,4-D5, 15N2) as a tracer allows researchers to track the flow of carbon and nitrogen atoms through these interconnected networks. nih.gov

Future research will leverage this tracer to explore metabolic reprogramming in various physiological and pathological states. For example, in cancer research, understanding how tumor cells rewire their glutamine metabolism is a key area of investigation. nih.govyoutube.com By tracing the fate of the labeled glutamine, researchers can identify key enzymes and pathways that are upregulated in cancer cells, providing potential targets for therapeutic intervention.

Moreover, the application of this tracer will extend to studying the metabolic interplay between different organs and cell types. nih.govyoutube.com For instance, investigating the role of glutamine in the gut-liver axis or in the communication between neurons and glial cells will provide a more holistic understanding of systemic metabolism. nih.govphysiology.org The ability to trace the journey of glutamine-derived metabolites across different tissues will be instrumental in deciphering these complex inter-organ metabolic networks. researchgate.net

Deeper Understanding of Metabolic Regulation at a Systems Level

The ultimate goal of metabolic research is to understand how metabolic pathways are regulated and integrated at a systems level. The data generated from tracing experiments with L-Glutamine (2,3,3,4,4-D5, 15N2) will be crucial for developing and validating computational models of cellular and organismal metabolism.

These models, which incorporate genomic, transcriptomic, proteomic, and metabolomic data, will provide a comprehensive framework for understanding how genetic and environmental perturbations affect metabolic fluxes. By integrating the dynamic information obtained from stable isotope tracing, these models can become more predictive and powerful. nih.gov

Furthermore, combining isotopic tracing with other "omics" technologies will provide a multi-dimensional view of metabolic regulation. For example, simultaneously measuring changes in gene expression, protein levels, and metabolic fluxes in response to a specific stimulus will reveal the intricate regulatory networks that control cellular metabolism. mdpi.com This systems-level approach will be essential for identifying key regulatory nodes and for designing effective strategies to modulate metabolic pathways in health and disease. nih.gov

Q & A

Q. What are the optimal synthetic routes for producing L-glutamine (2,3,3,4,4-D5, 15N2) with isotopic purity ≥98%?

To achieve high isotopic purity, deuterium (D5) and 15N2 labeling typically involves enzymatic or chemical exchange methods. For deuterium, deuterated water (D2O) or deuterated precursors (e.g., deuterated propionic acid derivatives) are used in catalytic hydrogenation reactions. 15N labeling is introduced via ammonium chloride (15NH4Cl) during microbial fermentation or chemical synthesis. Post-synthesis, purification via preparative HPLC or ion-exchange chromatography ensures removal of unlabeled byproducts. Analytical validation using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) confirms positional isotopic integrity and purity .

Q. How can researchers validate the isotopic enrichment and stability of L-glutamine (2,3,3,4,4-D5, 15N2) in experimental systems?

Isotopic enrichment is validated via tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) for specific fragment ions (e.g., m/z 151.18 for D5-labeled glutamine). Stability under physiological conditions (e.g., cell culture media) is assessed by incubating the compound at 37°C and measuring degradation kinetics using HPLC-UV. For 15N2-labeled compounds, isotope ratio mass spectrometry (IRMS) quantifies 15N/14N ratios. Protocols should account for potential deuterium exchange with ambient water, which may alter isotopic distribution .

Intermediate Research Questions

Q. What experimental designs are recommended for tracing glutamine metabolism in cancer cell models using L-glutamine (2,3,3,4,4-D5, 15N2)?

Designs include pulse-chase experiments where labeled glutamine replaces unlabeled glutamine in culture media. Sampling at timed intervals allows tracking isotopic incorporation into tricarboxylic acid (TCA) cycle intermediates (e.g., α-ketoglutarate) via LC-MS. To minimize isotopic dilution, use dialyzed serum and glutamine-free media. Parallel controls with unlabeled glutamine are critical for distinguishing tracer-specific effects from background metabolic noise. Data normalization should account for cell proliferation rates and media volume adjustments .

Q. How can researchers mitigate interference from endogenous glutamine pools in in vivo isotopic tracing studies?

Administering a bolus dose of L-glutamine (2,3,3,4,4-D5, 15N2) via intravenous or intraperitoneal injection ensures rapid equilibration with systemic pools. Use compartmental modeling to distinguish tracer distribution in plasma, intracellular, and extracellular spaces. For tissue-specific analysis, employ rapid freezing techniques (e.g., liquid nitrogen clamping) to arrest metabolic activity. Correction factors for natural isotope abundance (e.g., 0.37% for 15N) must be applied during MS data processing .

Advanced Research Questions

Q. How to resolve contradictions in reported metabolic flux rates when using L-glutamine (2,3,3,4,4-D5, 15N2) across different cell lines?

Discrepancies often arise from variations in glutaminase (GLS) activity, mitochondrial membrane potential, or media composition. Perform orthogonal validation using 13C-labeled glutamine to cross-check flux rates. Quantify enzyme expression (e.g., GLS1/2 isoforms via Western blot) and mitochondrial respiration (via Seahorse assays) to contextualize flux data. Statistical frameworks like Monte Carlo simulations can model uncertainty in isotope dilution effects .

Q. What mechanisms explain the inconsistent isotopic labeling efficiency of L-glutamine (2,3,3,4,4-D5, 15N2) in neuronal versus epithelial cell models?

Neuronal cells exhibit lower glutamine uptake due to reliance on astrocyte-derived glutamine and differential expression of SLC1A5/SNAT transporters. Epithelial cells (e.g., intestinal or renal) show higher glutaminase activity, accelerating tracer turnover. Experimental adjustments include optimizing tracer concentration (e.g., 2–5 mM for neurons vs. 0.5–1 mM for epithelial cells) and pre-incubation in glucose-free media to upregulate glutamine dependency .

Methodological and Cross-Disciplinary Questions

Q. How can L-glutamine (2,3,3,4,4-D5, 15N2) be applied in pharmacological studies to assess prodrug activation kinetics?

Incorporate the tracer into prodrug formulations (e.g., platinum-glutamine conjugates) and track hydrolysis or enzymatic cleavage using LC-MS/MS. Isotopic labeling enables differentiation between endogenous and prodrug-derived glutamine in plasma and tissues. Pharmacokinetic models integrating isotopic data can quantify activation half-lives and biodistribution .

Q. What are the challenges in adapting L-glutamine (2,3,3,4,4-D5, 15N2) for environmental microbiome studies?

Microbial communities may preferentially metabolize unlabeled substrates, diluting the tracer signal. Use stable isotope probing (SIP) with density gradient centrifugation to isolate DNA/RNA from tracer-utilizing organisms. Combine with metagenomic sequencing to link metabolic activity to taxonomic identity. Control for abiotic deuterium exchange by sterilizing environmental samples before tracer addition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.